
N-(3-氟苄基)环己胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluorobenzyl)cyclohexanamine is a useful research compound. Its molecular formula is C13H18FN and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Fluorobenzyl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Fluorobenzyl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
N-烷基化化合物的非对映选择性合成Muddala 等人 (2015) 的一项研究开发了一种非对映选择性合成方法,可从环己酮合成 N-烷基化八氢吖啶,展示了 N-(3-氟苄基)环己胺衍生物在复杂有机合成中的用途。此过程利用无催化剂 SNAr 方法,强调了氟苄基取代的环己胺在促进靶向合成转化中的反应性和潜力(Muddala 等人,2015)。
阳离子配合物的形成Köhn 等人 (2005) 对 N-取代的 1,3,5-三氮杂环己烷与 TiCl4 的反应进行的研究导致形成了阳离子 κ3 配合物。这项研究突出了环己基和对氟苄基衍生物的化学多功能性,为其在新型配位化合物开发中的应用提供了机会(Köhn、Kampe、Kociok‐Köhn,2005)。
环四磷腈衍生物的合成和生物活性Elmas 等人 (2018) 合成了 (4-氟苄基) 侧基武装的环四磷腈衍生物,探索了它们的结构、DNA 相互作用和抗菌活性。这项工作展示了氟苄基取代化合物的潜在生物医学应用,特别是在抗菌和 DNA 结合研究中(Elmas 等人,2018)。
抗利什曼病和 α-葡萄糖苷酶抑制活性Lotfy 等人 (2017) 研究了双亚苄基环己酮衍生物(包括用氟苄基取代的衍生物)的生物活性。这些衍生物表现出有效的抗利什曼病和 α-葡萄糖苷酶抑制活性,表明了它们的潜在治疗应用(Lotfy 等人,2017)。
螺环四磷腈的表征和反应性Elmas (2017) 对 2-反式-6-双(4-氟苄基)螺环四磷腈与伯胺的反应的研究提供了对这些化合物的结构和反应性特征的见解。该研究说明了此类衍生物在合成具有潜在材料科学应用的复杂磷腈结构中的用途(Elmas,2017)。
作用机制
Target of Action
The primary targets of N-(3-Fluorobenzyl)cyclohexanamine are currently unknown. This compound is relatively new and research into its specific targets is ongoing .
Mode of Action
Biochemical Pathways
As a new psychoactive substance (NPS), it may affect multiple pathways related to neurotransmission.
Result of Action
As a new psychoactive substance, it is likely to have complex effects on neuronal function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(3-Fluorobenzyl)cyclohexanamine . .
生化分析
Biochemical Properties
N-(3-Fluorobenzyl)cyclohexanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and modulating biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of N-(3-Fluorobenzyl)cyclohexanamine to its target molecules .
Cellular Effects
N-(3-Fluorobenzyl)cyclohexanamine affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-(3-Fluorobenzyl)cyclohexanamine can modulate neurotransmitter release and receptor sensitivity, leading to changes in synaptic transmission and plasticity.
Molecular Mechanism
The molecular mechanism of N-(3-Fluorobenzyl)cyclohexanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-(3-Fluorobenzyl)cyclohexanamine binds to specific receptor sites, leading to conformational changes that either activate or inhibit the receptor’s function. This binding can result in downstream effects on signaling cascades and transcription factors, ultimately influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Fluorobenzyl)cyclohexanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-Fluorobenzyl)cyclohexanamine remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to N-(3-Fluorobenzyl)cyclohexanamine in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-(3-Fluorobenzyl)cyclohexanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, N-(3-Fluorobenzyl)cyclohexanamine can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
N-(3-Fluorobenzyl)cyclohexanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the organism . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which modify its chemical structure and activity.
Transport and Distribution
Within cells and tissues, N-(3-Fluorobenzyl)cyclohexanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-(3-Fluorobenzyl)cyclohexanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that N-(3-Fluorobenzyl)cyclohexanamine exerts its effects in the appropriate cellular context, enhancing its biochemical and pharmacological properties.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYLCWFYZXAELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595256 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500221-71-6 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


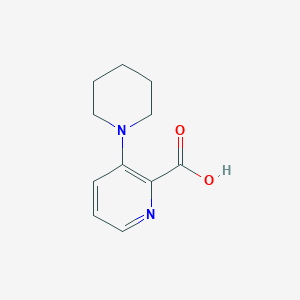
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)
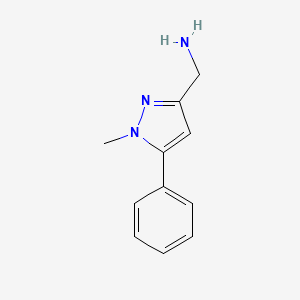
![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
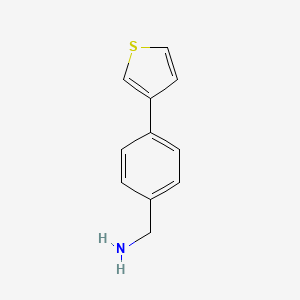
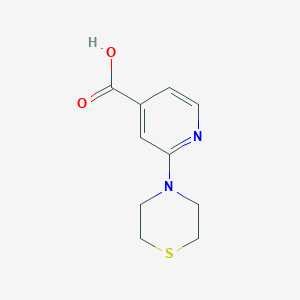
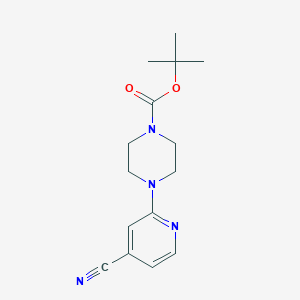

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)
